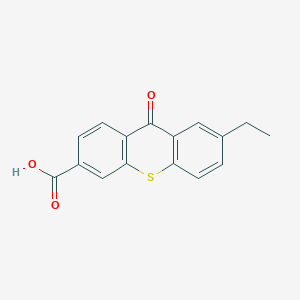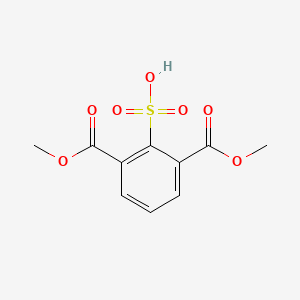
2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid is an organic compound with the molecular formula C10H10O7S It is a derivative of benzenesulfonic acid, featuring two methoxycarbonyl groups at the 2 and 6 positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid typically involves the sulfonation of dimethyl terephthalate. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group onto the benzene ring. The reaction conditions usually require controlled temperatures to ensure the selective introduction of the sulfonic acid group without affecting the methoxycarbonyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
科学的研究の応用
2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-catalyzed reactions. The methoxycarbonyl groups can undergo hydrolysis to form carboxylic acids, which can further react with other molecules. The compound’s unique structure allows it to participate in a variety of chemical pathways, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: Lacks the methoxycarbonyl groups, making it less versatile in certain reactions.
Dimethyl terephthalate: Lacks the sulfonic acid group, limiting its reactivity in acid-catalyzed reactions.
p-Toluenesulfonic acid: Contains a methyl group instead of methoxycarbonyl groups, affecting its solubility and reactivity.
Uniqueness
2,6-Bis(methoxycarbonyl)benzene-1-sulfonic acid is unique due to the presence of both methoxycarbonyl and sulfonic acid groups. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds. Its dual functionality makes it a valuable reagent in both academic research and industrial applications.
特性
CAS番号 |
50975-82-1 |
|---|---|
分子式 |
C10H10O7S |
分子量 |
274.25 g/mol |
IUPAC名 |
2,6-bis(methoxycarbonyl)benzenesulfonic acid |
InChI |
InChI=1S/C10H10O7S/c1-16-9(11)6-4-3-5-7(10(12)17-2)8(6)18(13,14)15/h3-5H,1-2H3,(H,13,14,15) |
InChIキー |
QOVUSIZUVWPIAP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)
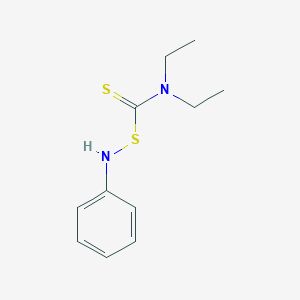


![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
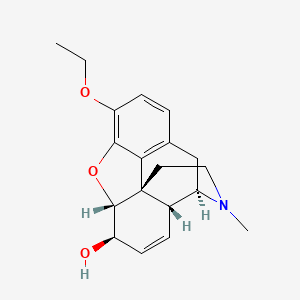
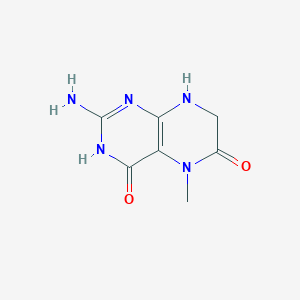
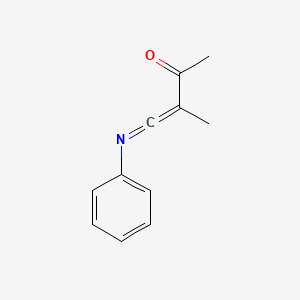

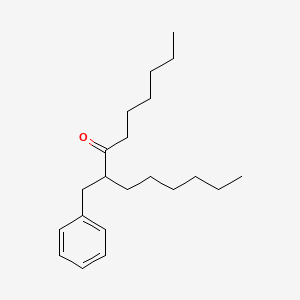
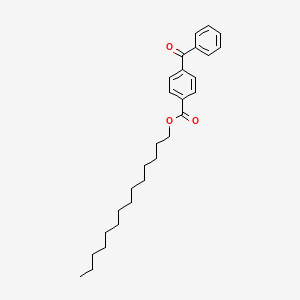
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
